Predicted LogP and Rotatable Bond Count Differentiate 1-(2-Pyrimidinyl)-3-piperidinamine from Closely Related Pyrimidine-Piperidine Scaffolds
The predicted LogP (partition coefficient) for 1-(2-pyrimidinyl)-3-piperidinamine (free base) is 0.73, and it contains only 1 rotatable bond . This combination of moderate lipophilicity and high conformational rigidity is a distinguishing feature when compared to common pyrimidine-piperidine building blocks, which often exhibit higher rotatable bond counts or less favorable LogP ranges for CNS drug design. For example, 1-(2-pyrimidinyl)piperazine, a structurally related scaffold, typically has a LogP of approximately -0.1 and 1 rotatable bond, making it more hydrophilic and potentially less suitable for crossing biological membranes [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 0.73 |
| Comparator Or Baseline | 1-(2-Pyrimidinyl)piperazine (LogP ≈ -0.1) |
| Quantified Difference | ΔLogP ≈ 0.83 |
| Conditions | In silico prediction (Hit2Lead database) |
Why This Matters
LogP directly influences membrane permeability and oral bioavailability; a LogP of 0.73 positions this compound within an optimal range for CNS and general drug discovery, whereas the comparator's low LogP may limit its utility in certain programs.
- [1] PubChem. 1-(2-Pyrimidinyl)piperazine. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026). View Source
